1,3-Dimethyl-6-phenyl-7,8-dihydropteridine-2,4(1H,3H)-dione
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Overview
Description
1,3-Dimethyl-6-phenyl-7,8-dihydropteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. This compound is characterized by its unique structure, which includes a pteridine ring system substituted with methyl and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-phenyl-7,8-dihydropteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and amines followed by cyclization and reduction steps. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The choice of raw materials, reaction conditions, and purification techniques are optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-phenyl-7,8-dihydropteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropteridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid compounds, while substitution reactions can produce various functionalized pteridines.
Scientific Research Applications
1,3-Dimethyl-6-phenyl-7,8-dihydropteridine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzymatic reactions and as a potential cofactor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-6-phenyl-7,8-dihydropteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It may act as a cofactor in enzymatic reactions, facilitating the conversion of substrates to products. The compound’s structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.
Tetrahydrobiopterin: A cofactor for several enzymes involved in neurotransmitter synthesis.
Uniqueness
1,3-Dimethyl-6-phenyl-7,8-dihydropteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups influence its reactivity and interactions with biological targets, differentiating it from other pteridine derivatives.
Properties
CAS No. |
64724-43-2 |
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Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
1,3-dimethyl-6-phenyl-7,8-dihydropteridine-2,4-dione |
InChI |
InChI=1S/C14H14N4O2/c1-17-12-11(13(19)18(2)14(17)20)16-10(8-15-12)9-6-4-3-5-7-9/h3-7,15H,8H2,1-2H3 |
InChI Key |
QQBBBMMMPIYXCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(CN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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